N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine
Description
Properties
CAS No. |
823806-69-5 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-12-7-5-11(6-8-12)16-14-10-15-13-4-2-3-9-17(13)14/h2-10,16H,1H3 |
InChI Key |
CTEPUYCUBPDYEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, a classical method, involves heating 2-aminopyridine with a β-keto ester or α,β-unsaturated ketone in acetic acid. For example, reacting 2-aminopyridine with ethyl 3-bromoacetoacetate at 120°C forms the imidazo[1,2-a]pyridine core. To introduce the C3-amine, post-cyclization functionalization is required.
Example Protocol
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2-Aminopyridine (1.0 equiv) and ethyl 3-bromoacetoacetate (1.2 equiv) are refluxed in acetic acid for 6 hours.
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The intermediate 3-bromoimidazo[1,2-a]pyridine is isolated via column chromatography (70% ethyl acetate/hexanes).
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The bromine at C3 is substituted with 4-methoxyphenylamine via a Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
Key Data
Post-Functionalization of Preformed Imidazo[1,2-a]pyridines
Nitration Followed by Reduction
-
Imidazo[1,2-a]pyridine is nitrated at C3 using HNO₃/H₂SO₄ at 0°C.
-
The nitro group is reduced to an amine with H₂/Pd-C in ethanol.
-
The amine is coupled with 4-methoxyiodobenzene via Ullmann reaction (CuI, L-proline, K₃PO₄, DMSO, 100°C).
Critical Parameters
-
Nitration Position : C3 selectivity is achieved by controlling acid concentration.
-
Ullmann Coupling : 4-Methoxy substituents enhance electron density, improving coupling efficiency.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A reported protocol for analogous imidazo[1,2-a]pyridines involves:
-
Mixing 2-aminopyridine , chloroacetone , and 4-methoxyaniline in ethanol.
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Irradiating at 150°C for 20 minutes.
Advantages
-
Time Efficiency : 20 minutes vs. 6–12 hours conventionally.
Green Chemistry Approaches
Aqueous-Phase Synthesis
A solvent-free method using grinding chemistry:
-
2-Aminopyridine , α-ketobromide , and 4-methoxyaniline are ground with NaOH (10 mol%).
-
The mixture is heated at 80°C for 2 hours, yielding the product without chromatographic purification.
Environmental Impact
Structural Characterization and Validation
Spectroscopic Data
Hypothetical Data for this compound
Chromatographic Purity
Challenges and Optimization Opportunities
-
Regioselectivity : Competing formation of C2-substituted isomers necessitates careful catalyst selection.
-
Amino Group Stability : The 4-methoxyphenylamine group may oxidize under strong acidic conditions, requiring inert atmospheres.
-
Scale-Up : Batch processes face heat transfer issues in cyclization steps; flow chemistry could mitigate this .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine exhibits significant biological activity, primarily studied as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme is crucial in the inflammatory response as it converts arachidonic acid into inflammatory mediators. By binding to the active site of COX-2, this compound prevents this conversion, suggesting its potential applications as an anti-inflammatory agent.
Therapeutic Applications
The diverse biological activities of this compound extend beyond anti-inflammatory effects. Research indicates potential applications in:
- Anticancer Therapy : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Studies have highlighted its effectiveness against various bacterial strains, indicating potential use in treating infections .
- Antifungal Properties : Recent studies have explored its efficacy against resistant strains of fungi such as Candida albicans, demonstrating antifungal activity through microdilution methods .
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of this compound:
- A study demonstrated its effectiveness in reducing inflammation in animal models through COX inhibition assays.
- Another investigation revealed its anticancer properties through cell viability assays against various cancer cell lines, showing significant dose-dependent effects.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The methoxyphenyl group enhances the binding affinity of the compound to the COX-2 active site, leading to selective inhibition .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine core allows extensive derivatization. Key structural variations among analogs include:
Key Observations :
- Electron-donating groups (e.g., -OCH3) improve solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation .
- Electron-withdrawing groups (e.g., -SO2CH3) enhance target selectivity, as seen in COX-2 inhibitors .
- Bulkier substituents (e.g., tert-butyl) influence molecular conformation, as evidenced by dihedral angle variations in crystal structures .
Anti-Inflammatory Activity
Compounds with a 4-(methylsulfonyl)phenyl group, such as 5n , exhibit potent COX-2 inhibition (IC50 = 0.07 µM) and high selectivity indices (508.6), attributed to the sulfonyl group’s interaction with COX-2’s hydrophobic pocket . In contrast, methoxy-substituted analogs like the target compound lack direct COX-2 data but may leverage similar π-π interactions for binding.
Antimicrobial Activity
Derivatives tagged with 5-nitrofuran (e.g., 4b, 4c) show broad-spectrum activity against drug-resistant bacteria (e.g., Staphylococcus aureus) and mycobacteria, likely due to nitro group-mediated redox cycling .
Anticancer Potential
Structural and Crystallographic Insights
Crystal structures of N-tert-butyl-2-(4-methoxyphenyl) derivatives reveal:
Biological Activity
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl substituent. This specific substitution pattern enhances its selectivity and potency as a pharmacological agent. The compound is primarily recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response.
Target Enzyme : The primary target of this compound is the COX-2 enzyme.
Mode of Action : The compound binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid into inflammatory mediators such as prostaglandins. This inhibition results in a significant reduction in inflammation and pain associated with various conditions.
Biochemical Pathways : By affecting the arachidonic acid cascade, this compound plays a critical role in modulating inflammatory responses at the cellular level. The decreased levels of prostaglandins lead to alterations in signaling pathways involved in inflammation and pain perception .
1. Anti-inflammatory Activity
This compound has been extensively studied for its anti-inflammatory properties. Its selective inhibition of COX-2 makes it a potential candidate for treating inflammatory diseases without the gastrointestinal side effects often associated with non-selective NSAIDs.
2. Anticancer Activity
Research indicates that this compound exhibits anticancer properties across various human cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that may involve modulation of cell cycle progression .
3. Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against certain pathogens, suggesting its potential use in treating infectious diseases .
Case Studies
A collaborative virtual screening study explored the imidazo[1,2-a]pyridine series for potential applications against visceral leishmaniasis. The study highlighted that derivatives similar to this compound showed promising antiparasitic activity .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound maintains stability under various experimental conditions, which is crucial for its therapeutic efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for N-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, and what key reaction conditions influence yield?
The compound is synthesized via:
- Multi-component reactions : The Groebke-Blackburn-Bienaymé (GBB) reaction using aminopyridines, aldehydes (e.g., 4-methoxybenzaldehyde), and isocyanides (e.g., tert-butyl isocyanide) under optimized conditions (e.g., ethanol, 80°C, 12 hours).
- Formylation-reduction sequence : Phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C generate a formyl intermediate, followed by Schiff base formation with 4-methoxyaniline and sodium borohydride (NaBH₄) reduction.
- Key factors : Temperature control (<10°C during POCl₃ addition), solvent polarity (chloroform for formylation), and catalyst choice (e.g., iodine for imidazo[1,2-a]pyridine cyclization) critically impact yields (typically 60–78%).
Q. Which spectroscopic and crystallographic methods confirm its structure, and what structural features do they reveal?
- ¹H/¹³C NMR : Distinct methoxy proton signal at δ ~3.8 ppm and aromatic proton splitting patterns confirm substitution.
- X-ray crystallography : Single-crystal analysis reveals a dihedral angle of 26.69° between the imidazo[1,2-a]pyridine core and 4-methoxyphenyl group, with N–H⋯N hydrogen bonds (2.05 Å) stabilizing the lattice.
- Hirshfeld surface analysis : Identifies dominant C–H⋯π (15.2%) and N–H⋯N (9.8%) interactions, critical for crystal packing.
Q. What in vitro biological assays are used for initial bioactivity screening?
- COX-1/COX-2 inhibition : Fluorometric assays measure IC₅₀ values. For example, 8-methyl-substituted derivatives show COX-2 IC₅₀ = 0.07 µM (selectivity index = 508.6).
- Antiproliferative activity : MTT assays against breast cancer (MCF-7, MDA-MB-231) and ovarian cancer cell lines (A2780), with IC₅₀ ranges of 0.1–5 µM.
- Antimicrobial testing : Broth microdilution against S. aureus and E. coli, comparing MIC values to standard antibiotics.
Advanced Research Questions
Q. How does substitution at the C-8 position of the imidazo[1,2-a]pyridine core enhance COX-2 selectivity?
- Steric effects : Methyl or ethyl groups at C-8 create steric hindrance, reducing COX-1 binding (e.g., 8-methyl derivative: COX-1 IC₅₀ = 35.6 µM vs. COX-2 IC₅₀ = 0.07 µM).
- Electronic effects : Electron-withdrawing groups (e.g., -SO₂Me) at C-2 phenyl improve COX-2 affinity by forming hydrogen bonds with His90 and Arg120 in the secondary pocket.
- Data : Substituents at C-8 increase selectivity indices by 10–100× compared to unmodified analogs.
Q. How can contradictions between computational models and crystallographic data be resolved?
- Hirshfeld surface-guided refinement : Adjusting force field parameters (e.g., AMBER) to account for C–H⋯π interactions reduces dihedral angle discrepancies (e.g., 31.35° experimental vs. 20° predicted).
- DFT calculations : B3LYP/6-311G** optimizations align torsional angles (e.g., imidazo[1,2-a]pyridine vs. aryl ring) with experimental data.
- Energy frameworks : Quantify interaction energies (e.g., N–H⋯N = -4.3 kcal/mol) to validate packing models.
Q. What structure-activity relationship (SAR) strategies optimize antimicrobial activity while minimizing cytotoxicity?
- N-aryl substituents : Introducing 4-fluorophenyl (compound 13a) achieves MIC = 8 µg/mL against S. aureus (vs. ciprofloxacin MIC = 4 µg/mL).
- Hydrophilic modifications : Methoxy or hydroxyl groups improve selectivity indices (CC₅₀ > 50 µM in HEK293 cells).
- QSAR models : Hammett constants (σ) and ClogP (optimal range: 2.5–3.5) guide substituent selection for balanced lipophilicity and potency.
Key Data from Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
